L-システイン塩酸塩

概要

説明

L-Cystine hydrochloride is a compound derived from the amino acid L-cysteine. It is a sulfur-containing amino acid that plays a crucial role in various biological processes. L-Cystine hydrochloride is known for its ability to form disulfide bonds, which are essential for the stability and structure of proteins. This compound is highly soluble in water and has significant applications in the food, pharmaceutical, and cosmetic industries .

科学的研究の応用

L-Cystine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and a precursor for the synthesis of various sulfur-containing compounds.

Biology: Plays a crucial role in protein folding and stability due to its ability to form disulfide bonds.

Medicine: Used in the formulation of drugs and as a dietary supplement to support antioxidant defense systems.

作用機序

Target of Action

L-Cystine hydrochloride primarily targets amino acid metabolism within the body . As a derivative of the amino acid cysteine, it plays a crucial role in the synthesis of proteins and other sulfur-containing compounds . It is also involved in redox reactions, contributing to the body’s antioxidant activity .

Mode of Action

L-Cystine hydrochloride interacts with its targets through redox reactions . It can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Its antioxidant properties are typically expressed in the tripeptide glutathione .

Biochemical Pathways

L-Cystine hydrochloride affects several biochemical pathways. It plays a role in the synthesis of glutathione , a critical antioxidant in the body . It also contributes to the synthesis of coenzyme A, biotin, and thiamine , all of which are essential for various metabolic processes . Furthermore, it is involved in the formation of disulfide bridges, which are crucial for protein folding and stabilization .

Pharmacokinetics

As an amino acid, it is generally well-absorbed and distributed throughout the body, participating in various metabolic processes .

Result of Action

The action of L-Cystine hydrochloride results in various molecular and cellular effects. It plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity . It functions as a reducing agent and a nucleophile in redox reactions . It also has a high reactive capacity due to its thiol group, which is responsible for many of its biological functions .

Action Environment

Environmental factors can influence the action of L-Cystine hydrochloride. For instance, in the context of fruit ripening, the application of L-Cystine hydrochloride effectively delayed tomato fruit ripening, leading to the suppression of carotenoid and lycopene biosynthesis and chlorophyll degradation . This suggests that environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

L-Cystine hydrochloride is involved in several biochemical reactions, primarily due to its ability to form disulfide bonds. These bonds are essential for the stabilization of protein structures. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a role in the formation of glutathione, a critical antioxidant in cells. L-Cystine hydrochloride also interacts with enzymes such as cysteine synthase and sulfocysteine synthase, which are involved in the biosynthesis of cysteine from inorganic sulfur sources .

Cellular Effects

L-Cystine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the antioxidant capacity of cells by contributing to the synthesis of glutathione. This, in turn, helps in protecting cells from oxidative stress. Additionally, L-Cystine hydrochloride has been shown to affect gene expression by modulating the activity of transcription factors involved in redox-sensitive pathways .

Molecular Mechanism

At the molecular level, L-Cystine hydrochloride exerts its effects through several mechanisms. It forms disulfide bonds with cysteine residues in proteins, thereby stabilizing their structure. This compound also acts as a precursor for the synthesis of glutathione, which is crucial for maintaining cellular redox balance. Furthermore, L-Cystine hydrochloride can modulate enzyme activity by forming mixed disulfides with enzyme thiol groups, leading to either inhibition or activation of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cystine hydrochloride can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to air and light. Long-term studies have shown that L-Cystine hydrochloride can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and maintaining redox balance .

Dosage Effects in Animal Models

The effects of L-Cystine hydrochloride vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance antioxidant capacity and improve cellular function. At high doses, L-Cystine hydrochloride can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become prominent .

準備方法

Synthetic Routes and Reaction Conditions

L-Cystine hydrochloride can be synthesized through the chemical hydrolysis of proteins, typically extracted from keratin sources such as animal hair and feathers. This method involves the use of hydrochloric acid and results in the formation of L-cysteine, which is then oxidized to form L-cystine .

Industrial Production Methods

The industrial production of L-cystine hydrochloride often involves biotechnological approaches to avoid the environmental hazards associated with chemical hydrolysis. These methods include enzymatic biotransformation and fermentation using microorganisms such as Escherichia coli and Corynebacterium glutamicum. These processes are more environmentally friendly and can be optimized for higher yields .

化学反応の分析

Types of Reactions

L-Cystine hydrochloride undergoes various chemical reactions, including:

Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or atmospheric oxygen can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol are commonly used.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: L-cystine

Reduction: L-cysteine

Substitution: Various cysteine derivatives depending on the substituent used.

類似化合物との比較

Similar Compounds

L-Cysteine: The reduced form of L-cystine, involved in similar biochemical processes but lacks the disulfide bond.

Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds and has different metabolic roles.

Glutathione: A tripeptide containing cysteine, involved in antioxidant defense and detoxification processes.

Uniqueness

L-Cystine hydrochloride is unique due to its ability to form disulfide bonds, which are essential for protein stability and function. This property distinguishes it from other sulfur-containing amino acids like methionine and glutathione .

生物活性

L-Cystine hydrochloride, a derivative of the amino acid cysteine, is recognized for its diverse biological activities and applications in health and nutrition. This article delves into the biological mechanisms, therapeutic potentials, and research findings related to L-cystine hydrochloride.

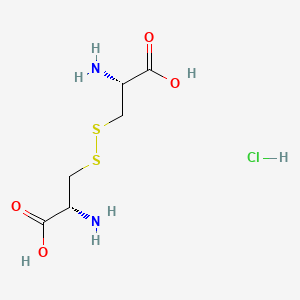

L-Cystine is formed by the oxidation of two cysteine molecules, resulting in a disulfide bond. The hydrochloride form enhances its solubility in water, making it more bioavailable. Its chemical structure can be represented as:

Biological Functions

1. Antioxidant Activity

L-Cystine serves as a precursor for glutathione synthesis, a critical antioxidant in the body. Glutathione plays a key role in protecting cells from oxidative stress and free radical damage. Research indicates that supplementation with L-cystine can enhance glutathione levels, thereby improving cellular defense mechanisms against oxidative damage .

2. Mucolytic Properties

L-Cystine exhibits mucolytic properties, which can aid in the treatment of respiratory conditions by breaking down mucus viscosity. This function is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis, as it facilitates easier mucus clearance from the airways .

3. Protein Synthesis and Structural Role

As a building block of proteins, L-cystine is integral to protein structure due to its ability to form disulfide bonds. These bonds stabilize protein conformation, influencing enzyme activity and cellular signaling pathways . The presence of cysteine residues in proteins is crucial for their functional integrity.

Research Findings

Numerous studies have explored the biological activity of L-cystine hydrochloride:

- Antioxidant Studies : A study published in PMC highlighted that L-cysteine (and by extension L-cystine) significantly increases intracellular glutathione levels, enhancing antioxidant defenses against oxidative stress .

- Mucolytic Efficacy : Clinical trials have demonstrated that L-cystine can reduce mucus viscosity in patients with respiratory diseases, improving lung function and quality of life .

- Neurotransmission Modulation : Some studies suggest that L-cystine may modulate neurotransmission pathways, particularly affecting GABAergic neurotransmission, although results are mixed and require further investigation .

Case Study 1: Respiratory Health

A clinical trial involving patients with COPD showed that administration of L-cystine hydrochloride led to significant improvements in lung function tests and reduced exacerbation rates compared to a placebo group.

Case Study 2: Antioxidant Effects

In a randomized control trial assessing oxidative stress markers in athletes, those supplemented with L-cystine showed lower levels of oxidative stress markers post-exercise compared to those receiving a placebo.

Safety and Efficacy

The European Food Safety Authority (EFSA) has evaluated the safety of L-cystine hydrochloride when used as a food additive. Findings indicate that it is generally safe for consumption within recommended limits . However, potential side effects may include gastrointestinal discomfort if taken in excessive amounts.

特性

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCJWNPYGRVHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904373 | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-63-7, 34760-60-6 | |

| Record name | L-Cystine, radical ion(1+), dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cystine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。